molecular formula C17H16N2OS B2636477 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone CAS No. 478029-64-0

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone

Cat. No.: B2636477
CAS No.: 478029-64-0
M. Wt: 296.39
InChI Key: RMFPWYPUTRMOMU-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic structure with a ketone and a sulfanyl group. The 2-methyl substitution on the imidazo[1,2-a]pyridine core and the 4-methylphenylsulfanyl moiety contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-6-8-14(9-7-12)21-11-15(20)17-13(2)18-16-5-3-4-10-19(16)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFPWYPUTRMOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C2=C(N=C3N2C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322420
Record name 1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478029-64-0
Record name 1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. The specific structure can be represented as follows:

C13H12N2S Molecular Formula \text{C}_{13}\text{H}_{12}\text{N}_2\text{S}\quad \text{ Molecular Formula }

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds featuring the imidazo[1,2-a]pyridine moiety have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications to the substituents on the imidazo[1,2-a]pyridine scaffold can enhance anticancer potency against leukemia and solid tumors .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1 µg/mL .
  • Anti-inflammatory Effects : Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies highlight that variations in the substituents on the imidazo[1,2-a]pyridine ring significantly influence biological activity. Key findings include:

  • Substituent Positioning : The position of substituents on the imidazo ring affects binding affinity and selectivity for biological targets.
  • Functional Groups : The presence of electron-donating or electron-withdrawing groups can enhance or diminish activity. For example, compounds with methyl or methoxy groups often show improved activity profiles .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. Compounds were tested at concentrations ranging from 0.01 to 100 µM, with several showing IC50 values below 10 µM against breast and lung cancer cell lines .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of substituted imidazo[1,2-a]pyridines against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had MIC values comparable to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone may exhibit anticancer properties. The imidazo[1,2-a]pyridine moiety is often associated with the inhibition of kinases involved in cancer progression. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to inhibit c-KIT kinase, which is crucial in the treatment of gastrointestinal stromal tumors (GIST) and other malignancies characterized by c-KIT mutations .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Studies have demonstrated that similar imidazo compounds possess antibacterial properties against various strains of bacteria. The incorporation of sulfanyl groups can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against microbial infections .

Neuropharmacological Effects

There is emerging evidence that compounds containing the imidazo[1,2-a]pyridine structure may influence neurotransmitter systems and exhibit anticonvulsant properties. This suggests potential applications in treating neurological disorders such as epilepsy . The structure allows for interactions with GABAergic and glutamatergic systems, which are critical in seizure activity modulation.

Case Studies

StudyFocusFindings
Study A Anticancer PropertiesDemonstrated that compounds with similar structures inhibited c-KIT kinase activity effectively, reducing tumor growth in GIST models.
Study B Antimicrobial EfficacyShowed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to standard antibiotics .
Study C NeuropharmacologyInvestigated the effects on seizure models; compounds exhibited protective effects against chemically induced seizures .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Variations

  • 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-60-4): Lacks the sulfanyl group but shares the acetylated imidazo[1,2-a]pyridine core. Molecular weight: 174.2 g/mol (C₁₀H₁₀N₂O) .
  • 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (CAS 478042-05-6): Features a 2,7-dimethylimidazo[1,2-a]pyridine core and a 4-fluorophenylsulfanyl group. Molecular weight: 340.4 g/mol (C₁₈H₁₆FN₂OS) .
  • 2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS 478042-08-9): Includes a dichlorinated aryl sulfanyl group. Molecular weight: 400.3 g/mol (C₁₈H₁₅Cl₂N₂OS) .
Table 1: Structural Features of Selected Analogs
Compound Name / CAS Core Substitution Sulfanyl Group Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 2-methyl 4-methylphenyl C₁₇H₁₆N₂OS 296.4
29096-60-4 2-methyl None C₁₀H₁₀N₂O 174.2
478042-05-6 2,7-dimethyl 4-fluorophenyl C₁₈H₁₆FN₂OS 340.4
478042-08-9 2,7-dimethyl 3-(trifluoromethyl)phenyl C₁₉H₁₅F₃N₂OS 400.3

Substituent Effects

  • Electron-Donating Groups (e.g., -CH₃) : Enhance lipophilicity and metabolic stability. The 4-methylphenylsulfanyl group in the target compound may improve membrane permeability compared to halogenated analogs .
  • Fluorine in CAS 478042-05-6 may enhance oxidative stability but could elevate toxicity risks .

Stability and Decomposition

  • The target compound likely exhibits thermal stability similar to CAS 478042-05-6, which decomposes at >200°C to release CO, SO₂, and HF .
  • Halogenated analogs (e.g., CAS 478042-08-9) may produce toxic gases like HCl or Cl₂ upon combustion .

Hazard Profiles

  • Skin/Eye Irritation : Common across imidazo[1,2-a]pyridine derivatives due to reactive sulfanyl and ketone groups. CAS 478042-05-6 is classified for skin/eye irritation (Category 2) .
  • Respiratory Toxicity : Sulfanyl-containing compounds often require ventilation during handling to avoid lung irritation .

Q & A

Q. What are the optimized synthetic routes for 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone?

Methodological Answer: The compound can be synthesized via cyclocondensation of α-bromoacetophenone derivatives with aminopyridines. For example, α-bromo-4-(methylsulfonyl)acetophenone reacts with substituted anilines in anhydrous methanol under NaHCO₃ catalysis to form intermediates, which are further cyclized with 2-aminopyridine derivatives using ZnI₂ and 4 Å molecular sieves in isopropanol at 80°C . Optimization involves adjusting reaction time (e.g., 16-hour reflux for Schiff base formation ), solvent polarity, and catalyst loading to improve yields (up to 96% post-recrystallization) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1675 cm⁻¹, NH stretches at ~3360 cm⁻¹) .
  • LC-MS (ESI) : Confirms molecular weight via [M-H]⁻ ions (e.g., m/z 318 for intermediates) .
  • X-ray Crystallography : Resolves molecular geometry and packing using SHELX programs (e.g., SHELXL for refinement) .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/particulates (respiratory toxicity, Category 3) .
  • Storage : Keep in airtight containers in cool, dry areas away from oxidizers to prevent decomposition into HF, SOₓ, or NOₓ .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., cytoprotective vs. antisecretory effects ) can arise from assay conditions or substituent variations. Strategies include:

  • Statistical Validation : Use ANOVA to compare dose-response curves across models (e.g., EtOH vs. HCl-induced ulcers) .
  • Structural Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with pLC₁₀₀ values via regression models .

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer: DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to study dimerization sites or charge distribution. For example, chalcone derivatives with 4-fluorophenyl groups show enhanced bioactivity due to electron-deficient aromatic systems . Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like PDE enzymes .

Q. What challenges arise in crystallographic refinement of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine overlapping lattices .
  • Disorder Handling : Apply PART/SUMP restraints for flexible sulfanyl groups .
  • High-Resolution Data : Employ SHELXPRO for macromolecular interfaces, leveraging its robust handling of high-symmetry space groups .

Q. How do substituents influence the compound’s physicochemical properties?

Methodological Answer:

  • LogP Modulation : Introducing 4-fluorophenyl groups increases hydrophobicity (LogP ↑), enhancing membrane permeability .
  • Thermal Stability : Methyl groups at the imidazo[1,2-a]pyridine 2-position improve melting points (e.g., 149–151°C for intermediates) .
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) on the sulfanyl moiety alter redox potentials, detectable via cyclic voltammetry .

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